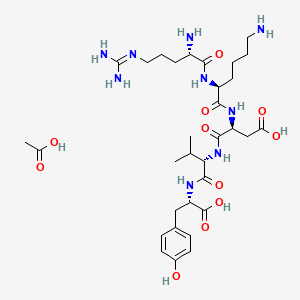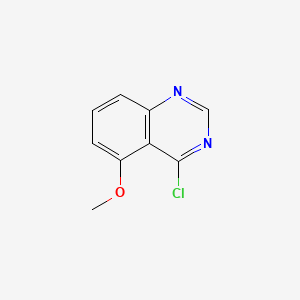![molecular formula C11H22N2O3 B576276 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine CAS No. 178311-49-4](/img/structure/B576276.png)
1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine is a chemical compound with the molecular formula C11H22N2O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, a hydroxyethyl group, and a methylamino group
準備方法
The synthesis of 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine typically involves the following steps:
Starting Materials: The synthesis begins with azetidine, which is reacted with tert-butoxycarbonyl chloride (BOC-Cl) to introduce the BOC protecting group.
Hydroxyethylation: The BOC-protected azetidine is then subjected to hydroxyethylation using ethylene oxide or a similar reagent under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form various derivatives.
Deprotection: The BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
作用機序
The mechanism of action of 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methylamino groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The BOC protecting group can be removed to expose the free amine, which can further interact with biological molecules.
類似化合物との比較
1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine can be compared with other azetidine derivatives, such as:
1-BOC-3-aminomethyl-azetidine: Lacks the hydroxyethyl group, making it less versatile in certain chemical reactions.
1-BOC-3-hydroxy-azetidine: Lacks the methylamino group, which may reduce its potential biological activity.
1-BOC-3-[(2-hydroxyethyl)amino]-azetidine: Similar structure but without the methyl group, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of chemical reactivity and biological activity.
特性
IUPAC Name |
tert-butyl 3-[2-hydroxyethyl(methyl)amino]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-7-9(8-13)12(4)5-6-14/h9,14H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORALTMSVXDQECZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N(C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-Dimethylcyclopenta[b]pyrrole-4,6(1H,5H)-dione](/img/structure/B576200.png)
![6-[(E)-hydroxyiminomethyl]pyridine-3-carbonitrile](/img/structure/B576201.png)


![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tyrosinate](/img/structure/B576205.png)

